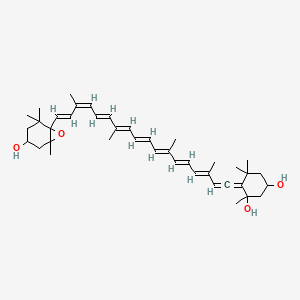![molecular formula C8H15N B14755651 9-Azabicyclo[4.2.1]nonane CAS No. 284-18-4](/img/structure/B14755651.png)
9-Azabicyclo[4.2.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Azabicyclo[4.2.1]nonane is a bicyclic organic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is characterized by a nitrogen atom incorporated into a bicyclic structure, which imparts unique chemical and biological properties. It is a key structural component of several important natural and synthetic alkaloids, such as anatoxin-a, pinnamine, bis-homoepibatidine, and UB-165 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lewis Acid Promoted Reaction: One method involves the Lewis acid promoted reaction between 1-methoxycarbonyl-2,5-dimethoxypyrrolidine and 1-ethoxy-1-trimethylsiloxy-1,4-pentadiene.
Cycloaddition Reactions: Another method involves the cobalt (I)-catalyzed [6π + 2π]-cycloaddition of N-carbocholesteroxyazepine with functionally substituted terminal alkynes and 1,4-butynediol.
Industrial Production Methods
Industrial production methods for 9-azabicyclo[4.2.1]nonane are not extensively documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 9-Azabicyclo[4.2.1]nonane can undergo oxidation reactions, often mediated by transition metal catalysts.
Reduction: Reduction reactions can be performed to modify the bicyclic structure, typically using hydrogenation or hydride donors.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction typically results in more saturated bicyclic structures.
Wissenschaftliche Forschungsanwendungen
9-Azabicyclo[4.2.1]nonane and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules and natural products.
Biology: Studied for their interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 9-azabicyclo[4.2.1]nonane primarily involves its interaction with nicotinic acetylcholine receptors in the central and peripheral nervous systems. The compound acts as an agonist, binding to these receptors and mimicking the action of acetylcholine, leading to the activation of downstream signaling pathways . This interaction is crucial for its potential therapeutic effects in treating neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anatoxin-a: A potent neurotoxin that also acts as a nicotinic acetylcholine receptor agonist.
Pinnamine: Another alkaloid with a similar bicyclic structure and biological activity.
Bis-homoepibatidine: A synthetic compound with high affinity for nicotinic acetylcholine receptors.
UB-165: A synthetic analog with unique pharmacological properties.
Uniqueness
9-Azabicyclo[4.2.1]nonane is unique due to its versatile chemical reactivity and significant biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis. Additionally, its potent activity as a nicotinic acetylcholine receptor agonist highlights its potential as a therapeutic agent for neurological disorders.
Eigenschaften
CAS-Nummer |
284-18-4 |
|---|---|
Molekularformel |
C8H15N |
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
9-azabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C8H15N/c1-2-4-8-6-5-7(3-1)9-8/h7-9H,1-6H2 |
InChI-Schlüssel |
DSHVZHFQUXGOPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2CCC(C1)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


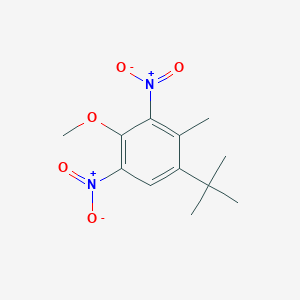
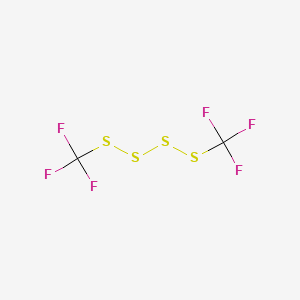
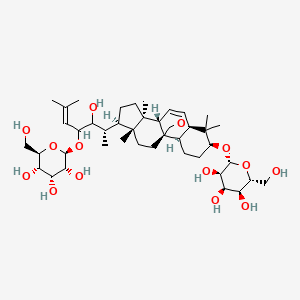
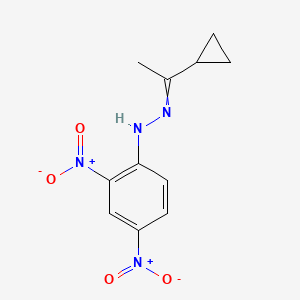

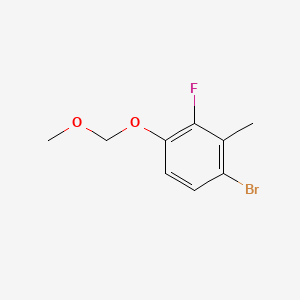
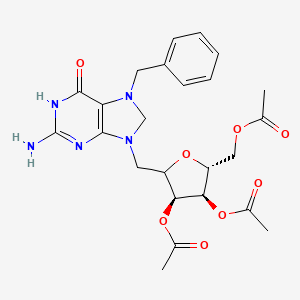
![[S(R)]-N-((R)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide](/img/structure/B14755609.png)
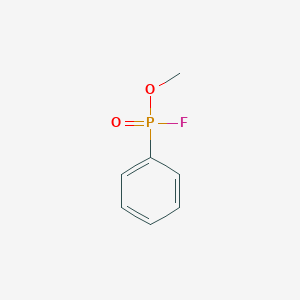

![4-[2-(4-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14755619.png)
![1H-Pyrrolo[2,3-b]pyridine-3-propanoic acid, a-amino-6-chloro-4-methyl-, (aS)-](/img/structure/B14755632.png)
![(4R,4'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole]](/img/structure/B14755654.png)
